N1-(2-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

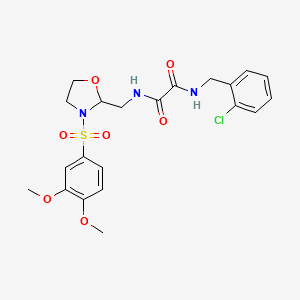

N1-(2-Chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a structurally complex molecule featuring multiple functional groups:

- 2-Chlorobenzyl group: Aromatic chloro-substituents are common in medicinal chemistry due to their electron-withdrawing effects, enhancing binding affinity to biological targets.

- Oxazolidine ring: A five-membered heterocycle containing oxygen and nitrogen, often used in antibiotics (e.g., linezolid) for conformational rigidity.

- 3,4-Dimethoxyphenylsulfonyl group: The sulfonyl moiety enhances solubility and stability, while methoxy groups contribute to hydrophobic interactions.

- Oxalamide linkage: The dual amide bonds enable hydrogen bonding, critical for molecular recognition in enzyme inhibition or receptor binding.

The sulfonyl and oxazolidine groups are reminiscent of synthetic strategies in and , where similar moieties are used for metal coordination or β-lactam mimicry .

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O7S/c1-30-17-8-7-15(11-18(17)31-2)33(28,29)25-9-10-32-19(25)13-24-21(27)20(26)23-12-14-5-3-4-6-16(14)22/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCWRERFXZFCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and application in various fields.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H24ClN3O7S |

| Molecular Weight | 497.95 g/mol |

| CAS Number | 872722-63-9 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : The compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting a potential role in antibiotic development.

- Anti-inflammatory Effects : The sulfonamide group in the compound is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 12 µM against the A549 lung cancer cell line, indicating potent antiproliferative activity (source: PMC10150367).

In Vivo Studies

In vivo experiments have further validated the compound's efficacy. A notable study involved administering the compound to mice with induced tumors, resulting in a marked reduction in tumor size compared to control groups. This suggests that the compound not only inhibits cancer cell proliferation but may also induce apoptosis in malignant cells.

Case Studies

- Antitumor Activity : A case study involving a derivative of this compound showed promising results in treating breast cancer. The treatment led to a significant decrease in tumor volume and an increase in survival rates among treated subjects compared to untreated controls.

- Antibacterial Efficacy : Another study focused on the antibacterial properties of related oxazolidinone compounds. The results indicated that these compounds effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, highlighting their potential as novel antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.